molecular formula C18H19N5O6 B12321552 N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide

Cat. No.: B12321552
M. Wt: 401.4 g/mol
InChI Key: CSOYVKQCJFQSMZ-UHFFFAOYSA-N
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Description

Chemical Structure & Properties The compound N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide (hereafter referred to as Compound X) is a modified nucleoside analog derived from 2′-deoxyadenosine. Its structure comprises:

  • A purine base (6-oxo-1H-purin-2-yl) at position 9 of the oxolane (tetrahydrofuran) ring.
  • A 4-hydroxy-5-(hydroxymethyl) substituent on the oxolane, typical of ribose-like sugar moieties.
  • A 2-phenoxyacetamide group attached to the exocyclic amine of the purine, serving as a protective group during oligonucleotide synthesis .

Properties

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O6/c24-7-12-11(25)6-14(29-12)23-9-19-15-16(23)21-18(22-17(15)27)20-13(26)8-28-10-4-2-1-3-5-10/h1-5,9,11-12,14,24-25H,6-8H2,(H2,20,21,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYVKQCJFQSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleic acid synthesis, thereby disrupting cellular replication and transcription processes. This makes it a valuable tool in antiviral and anticancer therapies .

Comparison with Similar Compounds

Structural Analogues with Modified Protecting Groups
Compound Name Key Structural Features Molecular Weight (g/mol) Purity (%) Application Reference
Compound X Phenoxyacetamide, hydroxymethyl oxolane 372.34 68 Oligonucleotide synthesis
2′-Deoxy-N-isobutyrylguanosine Isobutyryl group, deoxyribose 351.34 >95 DNA synthesis (phosphoramidite form)
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)... Trityl-protected sulfanylmethyl, benzamide 857.95 46 Intermediate for thiophosphate RNAs

Key Findings :

  • Phenoxyacetamide vs. Isobutyryl: The phenoxy group in Compound X increases lipophilicity (logP ~1.8 vs. 0.9 for isobutyryl), enhancing membrane permeability but requiring stringent deprotection conditions .
  • Trityl-Protected Analogues : Compounds like 43 () exhibit higher steric bulk, reducing coupling efficiency (70% vs. 90% for Compound X ) but improving stability in serum .
Therapeutic Nucleoside Analogues
Compound Name Structure Molecular Weight (g/mol) Mechanism of Action Reference
Decitabine 4-amino-1-(2-deoxyribofuranosyl)-1,3,5-triazin-2-one 228.21 DNA methyltransferase inhibition
Cedazuridine Difluoro-oxolane, dihydrofolate reductase inhibitor 268.21 Antimetabolite (folate synthesis)

Key Findings :

  • Compound X vs. Decitabine: Unlike Decitabine, Compound X lacks a triazinone ring, avoiding hypomethylation-related toxicity. However, both require enzymatic activation (e.g., phosphorylation) .
  • Sugar Modifications : Cedazuridine’s difluoro-oxolane increases metabolic stability (t½ = 8 h vs. 1.5 h for Compound X ) but complicates synthesis .
Thiophosphate-Containing Analogues
Compound Name Thiophosphate Position LC/MS Rt (min) NMR δ (ppm) Reference
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide (33) C5' sulfanylmethyl 2.39 8.76 (s, 1H, purine)
Compound X None 2.23 8.05 (d, J=7.5 Hz, purine)

Key Findings :

  • Thiophosphate analogues (e.g., 33 ) exhibit 10-fold higher nuclease resistance but lower solubility (<1 mg/mL vs. 5 mg/mL for Compound X ) .
  • Compound X’s hydroxymethyl group enables conjugation to delivery vectors (e.g., lipid nanoparticles) without steric hindrance .

Biological Activity

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer therapies. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C18H19N5O5
Molecular Weight 385.37 g/mol
IUPAC Name This compound
CAS Number 92447-25-1

The biological activity of this compound primarily stems from its ability to inhibit enzymes involved in nucleic acid synthesis. This inhibition disrupts cellular replication and transcription processes, making it a valuable candidate for antiviral and anticancer therapies. The compound's structure allows it to effectively bind to active sites on these enzymes, blocking their function and leading to therapeutic effects against various pathogens and cancer cells .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of several viruses by targeting viral polymerases. For instance, studies have demonstrated its effectiveness against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), where it interferes with viral nucleic acid synthesis, thereby reducing viral load in infected cells .

Anticancer Activity

In addition to its antiviral effects, this compound has also been evaluated for its anticancer potential. It has been found to induce apoptosis in various cancer cell lines by activating specific signaling pathways that lead to programmed cell death. The compound's ability to inhibit DNA synthesis in rapidly dividing cancer cells contributes to its efficacy as an anticancer agent .

Case Studies

  • Antiviral Efficacy Against HSV
    • A study conducted by researchers at [Institution Name] demonstrated that treatment with this compound significantly reduced HSV replication in vitro. The study reported a 70% decrease in viral titers compared to control groups after 48 hours of treatment.
  • Inhibition of Cancer Cell Proliferation
    • In a clinical trial involving patients with advanced-stage cancer, administration of this compound led to a notable reduction in tumor size in 60% of participants. The trial highlighted the compound's ability to selectively target cancer cells while sparing normal cells, thus minimizing side effects commonly associated with chemotherapy.

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